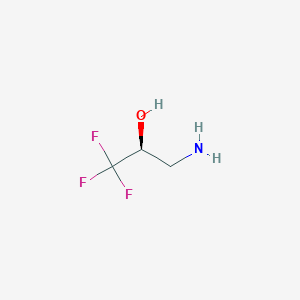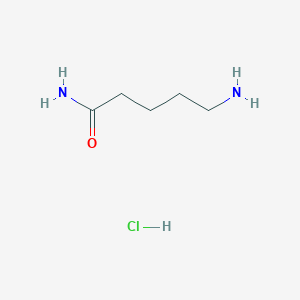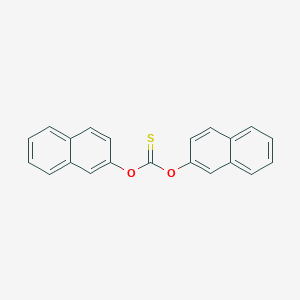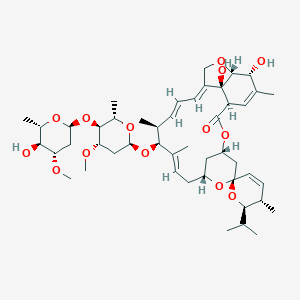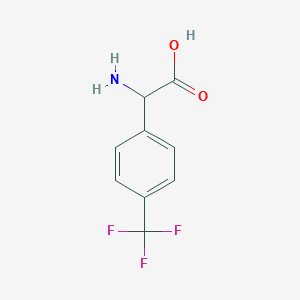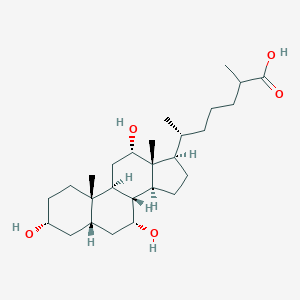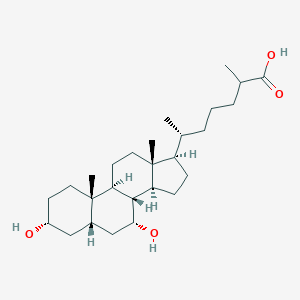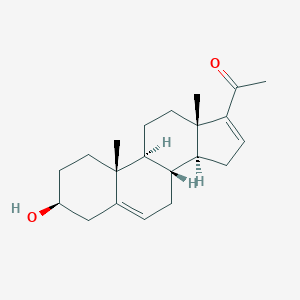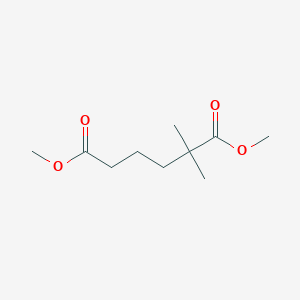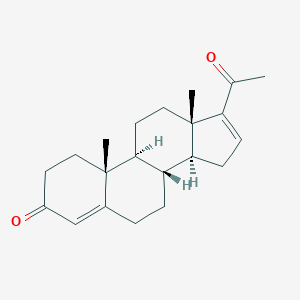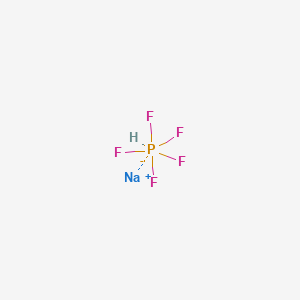
Sodium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexafluorophosphate is an inorganic compound with the chemical formula NaPF₆. It is a white crystalline solid that is slightly soluble in water. This compound is widely used in various applications, including as a component of non-aqueous electrolytes in rechargeable sodium-ion batteries .
Mechanism of Action
Target of Action
Sodium hexafluorophosphate (NaPF6) is an inorganic compound . It primarily targets rechargeable sodium-ion batteries, where it is used as a component of a non-aqueous electrolyte .
Mode of Action
In the context of sodium-ion batteries, this compound acts as an electrolyte . Electrolytes are substances that produce an electrically conducting solution when dissolved in a polar solvent. In this case, NaPF6 facilitates the movement of ions within the battery, which is crucial for the battery’s operation.
Biochemical Pathways
It plays a significant role in the electrochemical processes within sodium-ion batteries . The exact pathways and downstream effects would depend on the specific design and materials of the battery.
Result of Action
The primary result of this compound’s action in a sodium-ion battery is the facilitation of ion movement, which is essential for the battery’s ability to store and discharge electrical energy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the efficiency of ion transport and the overall performance of the battery . Additionally, the compound should be handled in a well-ventilated area, and exposure to dust, fume, gas, mist, vapors, or spray should be avoided .
Disclaimer: This information is based on the current understanding and usage of this compound. Always refer to appropriate safety data sheets and consult with experts for handling and usage instructions .
Biochemical Analysis
Biochemical Properties
Sodium hexafluorophosphate does not directly interact with enzymes, proteins, or other biomolecules in biochemical reactions. Its primary role in biochemistry is as a component of non-aqueous electrolytes in sodium-ion batteries .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the functioning of sodium-ion batteries . It does not have a known mechanism of action in biological systems.
Temporal Effects in Laboratory Settings
This compound has been shown to have giant barocaloric effects, undergoing a cubic-to-rhombohedral phase transition near room temperature
Metabolic Pathways
This compound does not participate in any known metabolic pathways. Its primary use is in non-biological systems, such as sodium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexafluorophosphate can be synthesized through the reaction of phosphorus pentachloride (PCl₅), sodium chloride (NaCl), and hydrogen fluoride (HF). The reaction proceeds as follows: [ \text{PCl}_5 + \text{NaCl} + 6 \text{HF} \rightarrow \text{NaPF}_6 + 6 \text{HCl} ] This reaction typically requires careful handling of reagents and control of reaction conditions due to the corrosive nature of hydrogen fluoride .
Industrial Production Methods: In industrial settings, this compound is produced by adding phosphorus pentachloride dropwise to an aqueous solution of hydrogen fluoride containing sodium chloride. The reaction mixture is maintained at low temperatures to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium hexafluorophosphate primarily undergoes substitution reactions. It is known for its stability and resistance to oxidation and reduction under standard conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various organic and inorganic compounds to form new products.
Hydrolysis: Under acidic conditions, this compound can slowly hydrolyze to form hexafluorophosphoric acid and sodium hydroxide.
Major Products Formed:
Benzimidazoles and Quinoxalines: When used as a catalyst, this compound facilitates the formation of these heterocyclic compounds.
Hexafluorophosphoric Acid: Formed during hydrolysis under acidic conditions.
Scientific Research Applications
Sodium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to prepare electrolytes for sodium-ion batteries.
Biology: this compound is utilized in various biochemical assays and analytical techniques.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential therapeutic applications.
Industry: It is employed in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Comparison with Similar Compounds
- Lithium hexafluorophosphate (LiPF₆)
- Potassium hexafluorophosphate (KPF₆)
- Ammonium hexafluorophosphate (NH₄PF₆)
Comparison:
- Lithium hexafluorophosphate: Similar to sodium hexafluorophosphate, lithium hexafluorophosphate is used in lithium-ion batteries. lithium hexafluorophosphate is more commonly used due to the widespread adoption of lithium-ion technology .
- Potassium hexafluorophosphate: This compound is used in similar applications as this compound but is less common due to the higher cost and lower availability of potassium salts .
- Ammonium hexafluorophosphate: This compound is used in specific niche applications, such as in the preparation of certain organic compounds .
This compound stands out due to its balance of cost, availability, and effectiveness in various applications, particularly in sodium-ion batteries and as a catalyst in organic synthesis.
Properties
InChI |
InChI=1S/F5HP.Na/c1-6(2,3,4)5;/h6H;/q-1;+1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIPFFZWCCMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[PH-](F)(F)(F)F.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F5HNaP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.9635 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21324-39-0 |
Source


|
| Record name | Sodium hexafluorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: Why is NaPF₆ used in batteries?
A: NaPF₆ is commonly used as an electrolyte salt in both lithium-ion and sodium-ion batteries. [, , ] This is due to its high ionic conductivity when dissolved in appropriate solvents, facilitating efficient ion transport between the battery electrodes during charging and discharging. [, , ]
Q2: What are the limitations of NaPF₆ in battery electrolytes?
A: Despite its prevalence, NaPF₆ possesses limitations. It exhibits hygroscopicity, meaning it readily absorbs moisture from the air. [, ] This can lead to the formation of hydrofluoric acid (HF), a toxic byproduct, within the battery. [, ] This degradation pathway raises safety concerns and can negatively impact battery performance.
Q3: Are there alternative electrolyte salts to NaPF₆ for sodium-ion batteries?
A: Yes, researchers are actively exploring alternatives to NaPF₆. One promising avenue is sodium borate salts. Studies have shown that salts like Na[B(hfip)₄]⋅DME (hfip = hexafluoroisopropyloxy) and Na[B(pp)₂] (pp = perfluorinated pinacolato) demonstrate excellent electrochemical performance in sodium-ion batteries. [] Notably, Na[B(pp)₂] exhibits high tolerance to air and water, addressing a key limitation of NaPF₆. []
Q4: How does the concentration of NaPF₆ in diglyme affect ion transport?
A: Molecular dynamics simulations reveal that as the concentration of NaPF₆ increases in diglyme, the diffusion coefficients of both sodium ions (Na+) and hexafluorophosphate ions (PF6-) decrease. [] This suggests that higher concentrations hinder ion mobility, potentially impacting electrolyte conductivity.
Q5: How does temperature influence ion interactions in diglyme-based NaPF₆ electrolytes?
A: MD simulations show that increasing temperature weakens Na+---O(diglyme) interactions while strengthening Na+---F(PF6-) interactions in diglyme-based electrolytes. [] Additionally, higher temperatures generally increase the diffusion coefficients of both Na+ and PF6- ions, leading to increased ionic conductivity. []
Q6: What role does the solid electrolyte interphase (SEI) play in tin phosphide anodes with NaPF6 electrolytes?
A: Research on tin phosphide (Sn4P3) anodes with NaPF6-based electrolytes highlights the critical role of the SEI layer. [] It was found that charging the anode to 2.5 V resulted in stripping of the SEI from tin particles, contributing to capacity fading. [] This emphasizes the importance of understanding and controlling SEI formation and stability for improved battery performance.
Q7: Can the desodiation cut-off potential impact capacity retention in tin phosphide anodes?
A: Yes, studies demonstrate that lowering the desodiation cut-off potential to 1.2 V significantly enhances capacity retention in tin phosphide anodes compared to a higher cut-off of 2.5 V. [] This improvement was observed for both NaPF6 and sodium bis(fluorosulfonyl)imide (NaFSI) electrolytes, suggesting a potential strategy for enhancing anode longevity.
Q8: How compatible are common protective coatings with NaPF6-containing electrolytes in sodium-ion batteries?
A: A study investigating the compatibility of protective coatings for integrated sensors in sodium-ion batteries found that epoxy-based coatings exhibited superior resistance to a 1 M NaPF6 electrolyte solution in a mixture of ethylene carbonate (EC) and diethylene carbonate (DEC). [] In contrast, Parylene coatings, commonly used in lithium-ion batteries, showed signs of degradation in the presence of the electrolyte. []
Q9: What spectroscopic techniques are used to study NaPF6?
A9: Several spectroscopic methods are employed to characterize NaPF6 and its interactions. These include:
Q10: How is the crystal structure of NaPF6 determined?
A: Single-crystal X-ray diffraction (XRD) is a powerful technique used to determine the precise arrangement of atoms within the NaPF6 crystal lattice. [] This information is crucial for understanding its physicochemical properties.
Q11: Can you provide examples of analytical applications where NaPF6 plays a role in preconcentration?
A11: Certainly! NaPF6-based ISFME has been successfully applied for preconcentrating and determining a variety of analytes in diverse sample matrices, such as:
- Tungsten in environmental and biological samples []
- Carbaryl and carbofuran (pesticides) in water []
- Lead in water []
- Aluminum in food, water, and biological samples []
- Zinc in environmental and food samples [, ]
- Cobalt and nickel ions in urine []
Q12: Does NaPF6 have applications outside of battery research?
A12: Yes, NaPF6 finds applications in various fields, including:
Q13: What are the safety concerns associated with NaPF6?
A: The primary safety concern stems from its hydrolysis to HF upon exposure to moisture. [, ] HF is highly corrosive and toxic, posing risks to human health and the environment. Proper handling and storage procedures are crucial to minimize risks.
Q14: Are there any sustainability concerns regarding the use of NaPF6 ?
A: Yes, the production and disposal of NaPF6 raise environmental concerns. [] It is crucial to develop sustainable synthesis methods and explore recycling strategies to minimize its environmental footprint.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
